molecular formula C26H17ClN2O8S B2889540 1-benzyl 7-methyl 6-(4-chlorobenzenesulfonyl)-4,5-dioxo-3H,4H,5H,6H-pyrrolo[3,2-e]indole-1,7-dicarboxylate CAS No. 2304465-89-0

1-benzyl 7-methyl 6-(4-chlorobenzenesulfonyl)-4,5-dioxo-3H,4H,5H,6H-pyrrolo[3,2-e]indole-1,7-dicarboxylate

Cat. No. B2889540
CAS RN: 2304465-89-0
M. Wt: 552.94
InChI Key: MLPQCOLPRPRADV-UHFFFAOYSA-N
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Description

Indole derivatives are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are important due to their biological and pharmaceutical activities . The compound you mentioned is an indole derivative with several functional groups attached, including a benzyl group, a methyl group, a chlorobenzenesulfonyl group, and two carboxylate groups.


Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex due to the presence of multiple functional groups. The compound you mentioned has a pyrroloindole core, which is a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring .

Scientific Research Applications

Synthesis and Heterocyclization

  • Synthetic Pathways : The compound undergoes complex synthetic pathways, such as double spiro heterocyclization with 3-arylamino-5,5-dimethylcyclohex-2-en-1-ones, forming structurally diverse heterocycles (Bannikova et al., 2007).

Chemical Transformations

  • Ring Formation and Modifications : The compound participates in reactions like bromination and cyclization, yielding various bromoindole derivatives (Miki et al., 2006).
  • Nucleophilic Addition Reactions : It also undergoes [3 + 3]-nucleophilic addition with acyclic enamino ketones, a method for synthesizing 2,6-diazabicyclo[3.2.1]octane derivatives (Silaichev et al., 2012).

Potential Applications in Medicinal Chemistry

  • Antitumor Activity : Some derivatives show potential as antineoplastic agents, indicating a direction for further research in cancer treatment (Nguyen et al., 1990).
  • Antimicrobial and Tuberculostatic Activity : Certain pyrroloindole derivatives, including those related to the compound, exhibit antimicrobial and tuberculostatic activities, suggesting their use in combating bacterial infections (Samsoniya et al., 2011).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely, depending on their structure and the context in which they are used. Some indole derivatives have been found to have significant biological activity, including anticancer properties .

properties

IUPAC Name

8-O-benzyl 2-O-methyl 3-(4-chlorophenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClN2O8S/c1-36-26(33)19-11-17-20-18(25(32)37-13-14-5-3-2-4-6-14)12-28-21(20)23(30)24(31)22(17)29(19)38(34,35)16-9-7-15(27)8-10-16/h2-12,28H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPQCOLPRPRADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C(=O)C4=C2C(=CN4)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17ClN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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